

Advanced Application Note: LC-MS/MS Analysis of Disperse Orange 118 in Textiles

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Compound of Interest

Compound Name: Disperse orange 118

CAS No.: 158571-45-0

Cat. No.: B1176455

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Methodology for Compliance with Oeko-Tex Standard 100 and REACH Annex XVII

Abstract & Scope

This application note details a robust, high-sensitivity protocol for the quantification of **Disperse Orange 118** (DO118) in textile matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). **Disperse Orange 118** is an azo dye restricted by global safety standards (including Oeko-Tex Standard 100 and ISO 16373) due to its potential to cleave into carcinogenic aromatic amines and its sensitizing properties.

Unlike generic protocols, this guide addresses the specific challenges of matrix interference common in polyester and acetate fibers, employing a matrix-matched calibration strategy to ensure accuracy.

Introduction & Analytical Challenges

The Analyte: Disperse Orange 118[1]

- Classification: Azo Disperse Dye.
- Regulatory Status: Restricted substance (Oeko-Tex Limit: < 50 mg/kg for general use; lower for baby products).

- **Chemical Behavior:** Highly lipophilic, requiring organic solvent extraction. It often co-elutes with structural isomers (e.g., Disperse Orange 37), necessitating high-resolution chromatography.

The Challenge: Matrix Suppression

Textile extracts are chemically complex. Synthetic fibers (polyester) release oligomers, spinning oils, and surfactants during extraction. These contaminants compete for ionization in the electrospray source (ESI), leading to signal suppression.

- **Standard Approach:** External calibration in neat solvent. (Risk: High False Negatives)
- **Recommended Approach:** Matrix-Matched Calibration or Stable Isotope Dilution.

Experimental Design (The "Why")

- **Extraction Solvent (Methanol):** Selected over Chlorobenzene (used in older ISO methods) to prevent MS source contamination and improve volatility.
- **Ultrasonication:** Preferred over Soxhlet for higher throughput and reduced thermal degradation of the azo bond.
- **Mobile Phase Modifier (Ammonium Acetate):** Added to facilitate ionization in ESI(+) mode and improve peak shape for basic azo nitrogens.

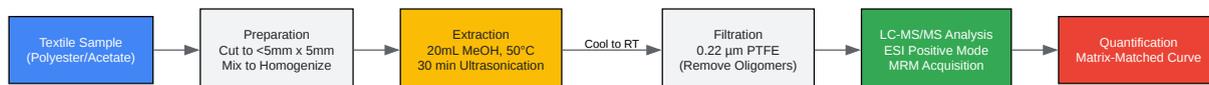
Detailed Protocol

Reagents & Equipment

- **Standards:** **Disperse Orange 118** (Certified Reference Material, >95% purity).
- **Solvents:** LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.
- **Apparatus:** Ultrasonic bath (temp. controlled), 0.22 µm PTFE syringe filters.

Workflow Diagram

The following diagram outlines the critical path from sample receipt to data validation.



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Figure 1: End-to-end analytical workflow for **Disperse Orange 118** quantification.

Step-by-Step Methodology

Step 1: Sample Preparation^{[1][2]}

- Cut a representative sample of the textile into small pieces (mm).
- Weigh $1.00\text{ g} \pm 0.01\text{ g}$ of the sample into a 50 mL extraction tube.

Step 2: Extraction (Modified ISO 16373-3)

- Add 20 mL of Methanol.
- Seal the tube and place in an ultrasonic bath at 50°C for 30 minutes.
 - Note: Temperatures >60°C may degrade the dye; temperatures <40°C reduce extraction efficiency from tight polyester lattices.
- Allow the extract to cool to room temperature.
- Filter approximately 1 mL of the supernatant through a 0.22 µm PTFE filter into an autosampler vial.
 - Critical: PTFE is required; Nylon filters may bind azo dyes, causing loss of analyte.

Step 3: LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

- Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex),

mm, 1.7 μ m.

- Column Temp: 40°C.
- Flow Rate: 0.3 mL/min.[1]
- Injection Volume: 2-5 μ L.

Mobile Phase Gradient

- A: 5 mM Ammonium Acetate in Water.[3]
- B: Acetonitrile (or Methanol).[4]

Time (min)	% Mobile Phase B	Event
0.0	10	Initial
1.0	10	Desalting
6.0	95	Elution of DO118
8.0	95	Wash
8.1	10	Re-equilibration
10.0	10	End

Mass Spectrometry (MS/MS)

- Source: Electrospray Ionization (ESI) – Positive Mode.
- Scan Type: Multiple Reaction Monitoring (MRM).[1][3][5]
- Capillary Voltage: 3.0 kV (Typical).
- Desolvation Temp: 450°C.

MRM Transitions (Optimization Required) Since commercial standards vary, perform an infusion to determine exact Precursor/Product ions. Typical azo dye behavior:

- Precursor:
- Quantifier Ion: Loss of azo fragment (High intensity).
- Qualifier Ion: Secondary fragmentation (e.g., loss of nitro group).

Data Analysis & Validation

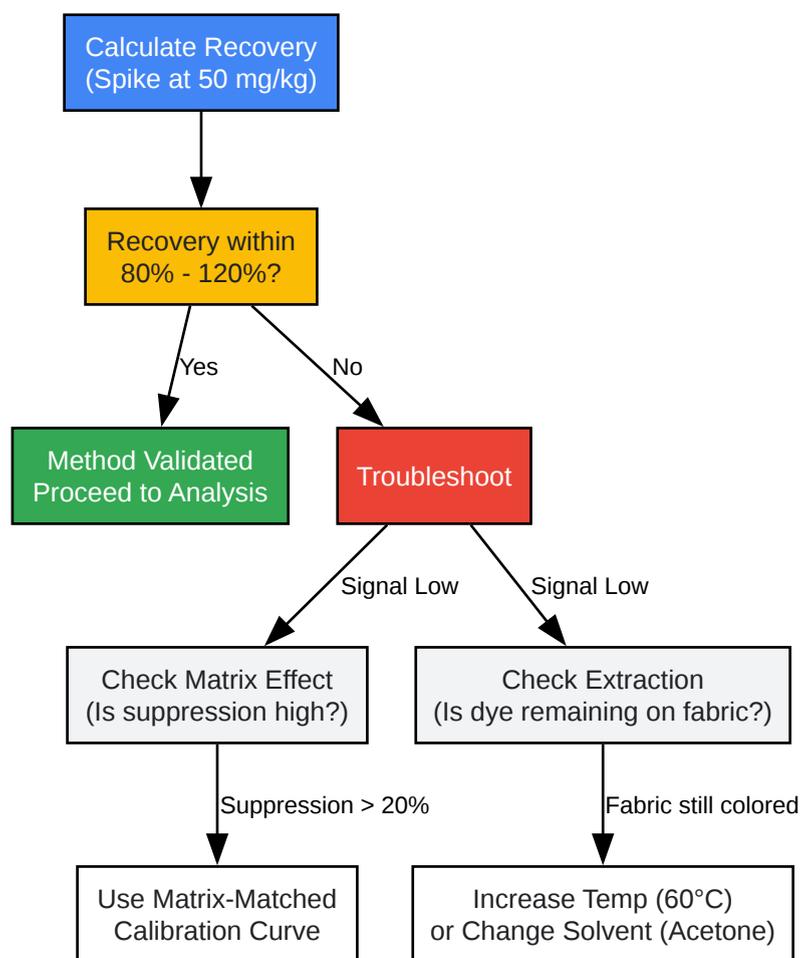
Matrix Effect Logic

Textile dyes often suffer from >40% signal suppression. To validate your results, use the Post-Extraction Spike method.

- If ME < 80% or > 120%, Matrix-Matched Calibration is mandatory.

Decision Tree for Method Optimization

Use the following logic to troubleshoot recovery issues.



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Figure 2: Troubleshooting logic for recovery and matrix effects.

References

- ISO 16373-3:2014. Textiles – Dyestuffs – Part 3: Method for determination of certain carcinogenic dyestuffs (method using triethylamine/methanol).[6] International Organization for Standardization. [Link](#)
- Oeko-Tex Standard 100. Limit Values and Fastness. OEKO-TEX® Association.[7][8] [Link](#)
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